molecular formula C7H8Cl2N2 B1590436 3-Chlorobenzamidine hydrochloride CAS No. 24095-60-1

3-Chlorobenzamidine hydrochloride

Cat. No. B1590436
CAS RN: 24095-60-1
M. Wt: 191.05 g/mol
InChI Key: KWDHABCUIIRLJP-UHFFFAOYSA-N
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Description

3-Chlorobenzamidine hydrochloride is a chemical compound with the CAS Number: 24095-60-1. It has a molecular weight of 191.06 . It is a solid at room temperature and is stored in a dry environment .


Molecular Structure Analysis

The linear formula for 3-Chlorobenzamidine hydrochloride is C7H8Cl2N2 . For a more detailed molecular structure, resources such as ChemSpider or Sigma-Aldrich can provide further information.


Physical And Chemical Properties Analysis

3-Chlorobenzamidine hydrochloride is a solid at room temperature . It has a molecular weight of 191.06 and a linear formula of C7H8Cl2N2 . It is stored in a dry environment .

Scientific Research Applications

3-Chlorobenzamidine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2 . It appears as a white solid and is typically stored at 0-8 °C .

  • Specific Scientific Field : Organic Synthesis .
  • Summary of the Application : 3-Chlorobenzamidine hydrochloride is used in a reaction with chalcones . This reaction is part of a procedure for synthesizing a wide array of biologically important compounds .
  • Methods of Application or Experimental Procedures : The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride . This reaction is facilitated by choline hydroxide, which acts as both a catalyst and a reaction medium . The reaction proceeds in an [3 + 3] annulation–oxidation order .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 3-Chlorobenzamidine hydrochloride . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-chlorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDHABCUIIRLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524132
Record name 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzamidine hydrochloride

CAS RN

24095-60-1
Record name 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 18-mL vial was charged with ethyl 3-chlorobenzenecarboximidate hydrochloride (450 mg, 2 mmol, 1 eq.) and NH3 (2N in ethanol, 12 ml, 24 mmol, 12 eq.). The resulting mixture was stirred at rt overnight. The volatile material was removed under reduced pressure and the product thus obtained was forwarded to the next step without any further purification.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Vicini, M Incerti, V Cardile, F Garufi… - ChemMedChem …, 2007 - Wiley Online Library
New derivatives of N‐benzo[d]isothiazol‐3‐yl‐benzamidine 6 a were synthesized as nonacidic anti‐inflammatory/antidegenerative agents. We investigated the influence of the …
E Farcaş, J Hanson, L Pochet, M Fillet - Analytica chimica acta, 2018 - Elsevier
Only few reports describe the use of capillary electrophoresis in the context of Fragment Based Drug Discovery (FBDD). In this paper, we will present a generic, fully automated, …
Number of citations: 12 www.sciencedirect.com
C Davoine, M Fillet, L Pochet - Talanta, 2021 - Elsevier
… isethionate, 4-aminomethyl benzamidine dihydrochloride (compound 11), 3-aminomethyl benzamidine dihydrochloride (compound 12), 3-chlorobenzamidine hydrochloride (compound …
Number of citations: 6 www.sciencedirect.com
E Farcaş, C Bouckaert, AC Servais, J Hanson… - Analytica chimica …, 2017 - Elsevier
With the emergence of more challenging targets, a relatively new approach, fragment-based drug discovery (FBDD), proved its efficacy and gained increasing importance in the …
Number of citations: 24 www.sciencedirect.com
EV Verbitskiy, GL Rusinov, VN Charushin - 2017 - elar.urfu.ru
… At the fist step, 9-iodophenanthrene (50) reacts with 3-chlorobenzamidine hydrochloride (51) at 100-110 C in dimethylformamide in the presence of CuI, Cs2CO3 and N,N'-…
Number of citations: 10 elar.urfu.ru

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